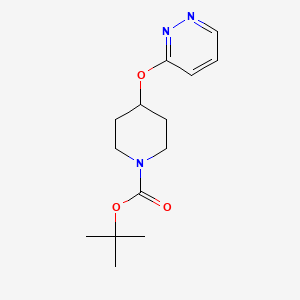

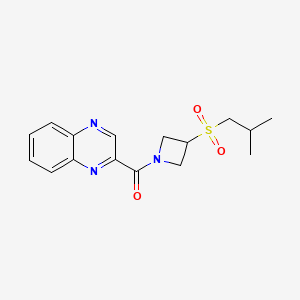

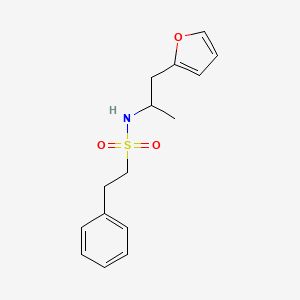

![molecular formula C17H12N2O4 B2547047 2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid CAS No. 496013-47-9](/img/structure/B2547047.png)

2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . A novel one-pot protocol for the convenient and efficient synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones in good yields from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes has been established with a wide range of substrate scope .Molecular Structure Analysis

Imidazo [1,5- a ]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties, characterized by a high photoluminescent quantum yield (up to 50%) and a large Stokes shift (up to 150 nm) .Chemical Reactions Analysis

A tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products is involved in this method .科学的研究の応用

Optoelectronic Devices

Imidazo[1,5-a]pyridines have been used in optoelectronic devices . Their unique chemical structure and optical behaviors make them suitable for this application .

Sensors

These compounds have also been used in the development of chemical sensors . Their high photoluminescent quantum yield and large Stokes shift make them ideal for this purpose .

Anti-Cancer Drugs

Imidazo[1,5-a]pyridines have shown potential in the pharmaceutical field, particularly as anti-cancer drugs .

4. Emitters for Confocal Microscopy and Imaging These compounds have been used as emitters for confocal microscopy and imaging . Their high photoluminescent quantum yield and large Stokes shift make them ideal for this application .

Organic Light Emitting Diodes (OLEDs)

Some derivatives of imidazo[1,5-a]pyridines have been used in the fabrication of OLEDs to show white emission .

Antimicrobial Agents

Certain imidazo[1,5-a]pyridine derivatives have shown inhibitory activity against certain bacteria, making them potential antimicrobial agents .

作用機序

While the exact mechanism of action for PIPMA is not clear, imidazo[1,2-a]pyridine derivatives have been used in medicine and show a broad range of biological activity such as antibacterial, antifungal, antiviral, and anti-inflammatory effects . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

将来の方向性

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer .

特性

IUPAC Name |

2-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-16(21)12(17(22)23)10-13-14-8-4-5-9-19(14)15(18-13)11-6-2-1-3-7-11/h1-10H,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDMHYFTZGQUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

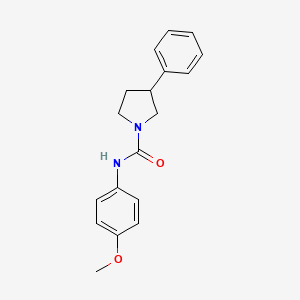

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)

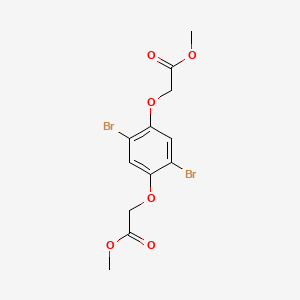

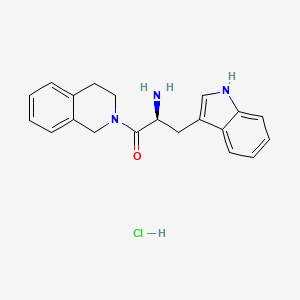

![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)

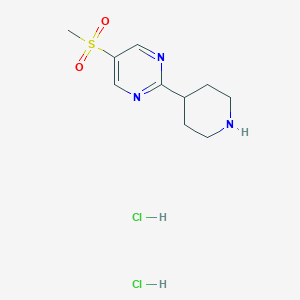

![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/no-structure.png)

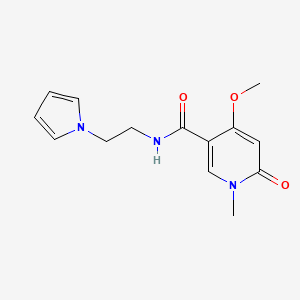

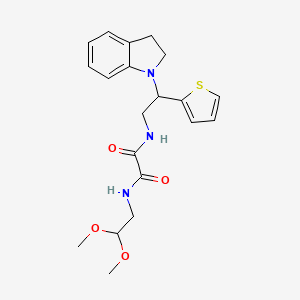

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)

![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)